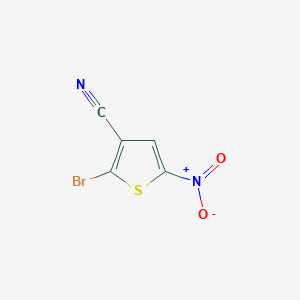

2-Bromo-5-nitrothiophen-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

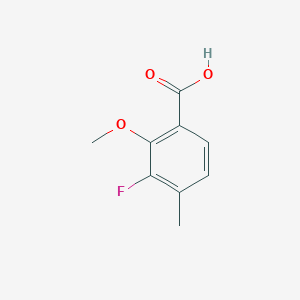

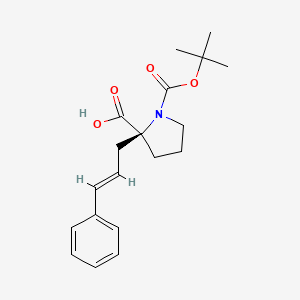

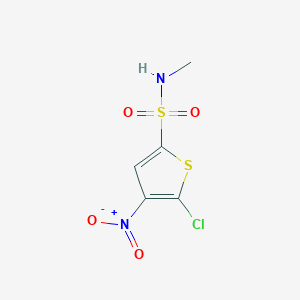

2-Bromo-5-nitrothiophen-3-carbonitrile is a chemical compound with the molecular formula C5HBrN2O2S . It has a molecular weight of 233.05 . The compound is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for 2-Bromo-5-nitrothiophen-3-carbonitrile is 1S/C5HBrN2O2S/c6-5-3 (2-7)1-4 (11-5)8 (9)10/h1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

2-Bromo-5-nitrothiophen-3-carbonitrile is a pale-yellow to yellow-brown solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Oligothiophene Precursors for Chromophores

2-Bromo-5-nitrothiophene can be synthesized from thiophene through bromination followed by nitration. It plays a crucial role in the preparation of oligothiophene precursors. These precursors are essential for generating (porphinato)zinc(II)-based chromophores. These chromophores have applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells .

Functionalized Pyridines

The compound serves as a building block for functionalized pyridines. Researchers have used it to prepare 3-bromo-4-(5-nitro-2-thienyl)-6-ethoxypyridine and 5-chloro-2-methoxy-4-(5-nitrothien-2-yl)-pyridine. These derivatives find applications in medicinal chemistry, agrochemicals, and material science .

Pyrimidine Derivatives

2-Bromo-5-nitrothiophene is involved in the synthesis of pyrimidine derivatives. Notably, it contributes to the preparation of 5-(5-nitrothien-2-yl)pyrimidine and 2-methoxy-5-(5-nitrothien-2-yl)pyrimidine. These compounds have potential as pharmaceutical intermediates and bioactive molecules .

Organic Synthesis

Researchers utilize this compound in various organic reactions, including cross-coupling reactions and nucleophilic substitutions. Its unique structure allows for diverse functionalization, making it valuable for designing new molecules with specific properties .

Materials Science

Due to its heterocyclic nature, 2-Bromo-5-nitrothiophene can be incorporated into conjugated polymers and materials. These materials exhibit interesting electronic and optical properties, making them suitable for applications in sensors, organic semiconductors, and conductive coatings .

Photophysical Studies

Scientists explore the photophysical properties of this compound, including its absorption and emission spectra. Such studies contribute to our understanding of its behavior in different environments and pave the way for novel applications .

Eigenschaften

IUPAC Name |

2-bromo-5-nitrothiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrN2O2S/c6-5-3(2-7)1-4(11-5)8(9)10/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJRLAIVGNGKBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C#N)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50853563 |

Source

|

| Record name | 2-Bromo-5-nitrothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50853563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-nitrothiophene-3-carbonitrile | |

CAS RN |

56182-42-4 |

Source

|

| Record name | 2-Bromo-5-nitrothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50853563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl dibenzo[b,d]thiophene-4-carboxylate](/img/structure/B6336513.png)

![5,7-Dihydro-pyrrolo[3,4-b]pyridine-3,6-dicarboxylic acid 6-t-butyl ester 3-methyl ester](/img/structure/B6336534.png)

![Bis-Boc-Aoa, {[Bis(t-Butyloxycarbonyl)amino]oxy}acetic acid monohydrat](/img/structure/B6336547.png)